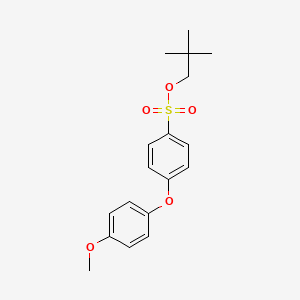

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate is a chemical compound . It has a complex molecular structure, which enables diverse applications in various fields.

Molecular Structure Analysis

The molecular formula of this compound is C18H22O5S . It has a molecular weight of 350.44 . The InChI Code is 1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.44 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications

- Application : Neopentyl 4-(4-methoxyphenoxy)benzenesulfonate can be incorporated into sulfonated poly(p-phenylene)-based ionomers. These ionomers exhibit well-controlled ion exchange capacities (IECs) and good proton conductivity. Researchers have synthesized these materials to create alternative PEMs to expensive perfluorosulfonic acid polymers like Nafion® . The resulting PEMs show promise in hydrogen energy technologies.

- Application : It serves as a reagent for transforming primary amines into aldehydes and ketones under mild conditions. This application is particularly useful for organic synthesis and functional group modifications .

- Application : Although specific studies on this compound are scarce, its structural features could be explored for potential antiviral activity. Researchers might investigate its effects against specific viruses or viral enzymes .

- Application : Neopentyl 4-(4-methoxyphenoxy)benzenesulfonate can be used as a precursor in cross-coupling reactions. For example, it was employed in the synthesis of N-methylpyridinium-4-carboxaldehyde benzenesulfonate, which is useful for converting amines to aldehydes and ketones .

Polymer Electrolyte Membranes (PEMs) for Fuel Cells

Chemical Transformations

Antiviral Studies

Cross-Coupling Reactions

properties

IUPAC Name |

2,2-dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHMLQXTWIVBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)

![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2768728.png)

![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)

![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)

![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)